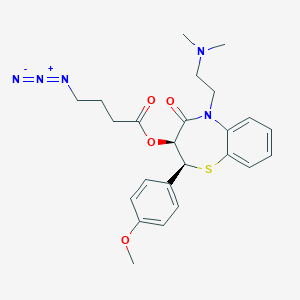
3-(4-Azidobutyryloxy)diltiazem
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Azidobutyryloxy)diltiazem, also known as ABT-DHP, is a novel photoaffinity probe that is used to study the molecular mechanisms of calcium channel blockers. This compound is a derivative of diltiazem, which is a widely used calcium channel blocker for the treatment of hypertension and angina. The addition of the azido group to diltiazem provides a unique tool for studying the binding sites and interactions of calcium channel blockers with their target proteins.
作用機序
The mechanism of action of 3-(4-Azidobutyryloxy)diltiazem involves the covalent binding of the azido group to the target protein upon exposure to UV light. This covalent binding allows for the isolation and identification of the target protein and its associated binding partners. The binding of 3-(4-Azidobutyryloxy)diltiazem to calcium channels has been shown to inhibit calcium influx, which is important for the regulation of muscle contraction and other cellular processes.
生化学的および生理学的効果
3-(4-Azidobutyryloxy)diltiazem has been shown to have a high degree of selectivity for L-type calcium channels, which are important for the regulation of cardiac and smooth muscle contraction. The binding of 3-(4-Azidobutyryloxy)diltiazem to these channels has been shown to inhibit calcium influx, which can lead to a decrease in muscle contraction and relaxation of blood vessels. This compound has also been shown to have a low toxicity profile, making it a useful tool for studying the molecular mechanisms of calcium channel blockers.
実験室実験の利点と制限
The advantages of using 3-(4-Azidobutyryloxy)diltiazem in lab experiments include its high degree of selectivity for L-type calcium channels, its ability to covalently bind to target proteins, and its low toxicity profile. However, the limitations of using 3-(4-Azidobutyryloxy)diltiazem include its relatively high cost and the need for specialized equipment and expertise to perform photoaffinity labeling experiments.
将来の方向性
There are several future directions for the use of 3-(4-Azidobutyryloxy)diltiazem in scientific research. One direction is the development of more selective and potent photoaffinity probes for the study of calcium channel regulation and modulation. Another direction is the application of 3-(4-Azidobutyryloxy)diltiazem in the study of calcium channel blockers in different disease states, such as hypertension and heart failure. Additionally, the use of 3-(4-Azidobutyryloxy)diltiazem in the study of other ion channels and membrane proteins may provide new insights into their structure and function.
合成法
The synthesis of 3-(4-Azidobutyryloxy)diltiazem involves the reaction of diltiazem with 4-azidobutyryl chloride in the presence of a base catalyst. The resulting product is a white powder that is purified by column chromatography. The purity and identity of the product are confirmed by NMR and mass spectrometry.
科学的研究の応用
3-(4-Azidobutyryloxy)diltiazem has been used in a variety of scientific research applications, including the identification and characterization of calcium channel binding sites, the study of calcium channel regulation and modulation, and the investigation of the molecular mechanisms of calcium channel blockers. This compound has been used to identify the binding sites of diltiazem and other calcium channel blockers on L-type calcium channels, which are important for the regulation of cardiac and smooth muscle contraction.
特性
CAS番号 |
124305-98-2 |
|---|---|
製品名 |
3-(4-Azidobutyryloxy)diltiazem |
分子式 |
C24H29N5O4S |
分子量 |
483.6 g/mol |
IUPAC名 |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 4-azidobutanoate |
InChI |
InChI=1S/C24H29N5O4S/c1-28(2)15-16-29-19-7-4-5-8-20(19)34-23(17-10-12-18(32-3)13-11-17)22(24(29)31)33-21(30)9-6-14-26-27-25/h4-5,7-8,10-13,22-23H,6,9,14-16H2,1-3H3/t22-,23+/m1/s1 |
InChIキー |
FGDSGZGAXYHSMY-PKTZIBPZSA-N |
異性体SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
正規SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
その他のCAS番号 |
124305-98-2 |
同義語 |
3-(4-azidobutyryloxy)diltiazem azidobutyryldiltiazem |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



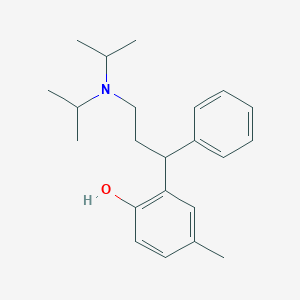
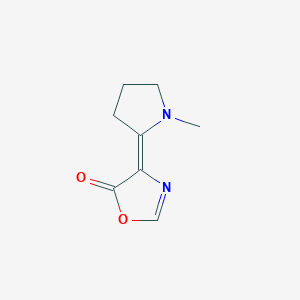
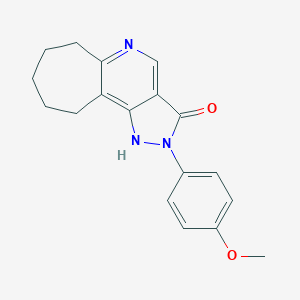
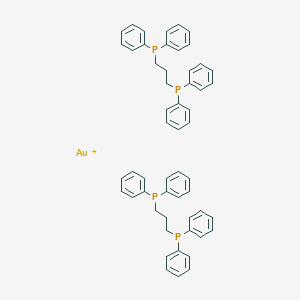
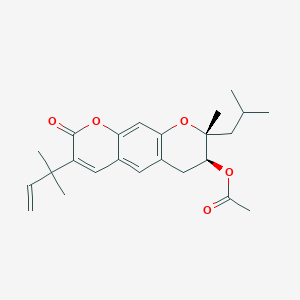
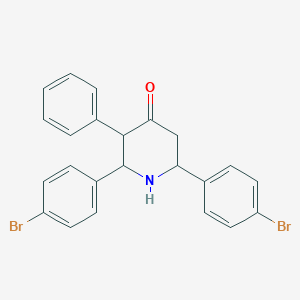
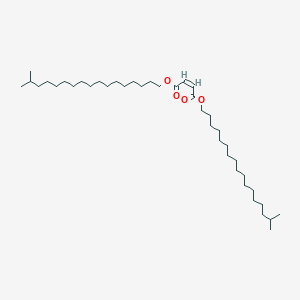
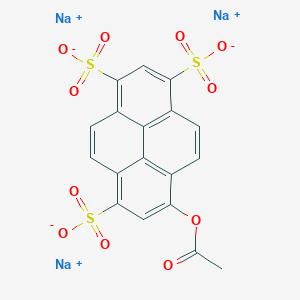
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)

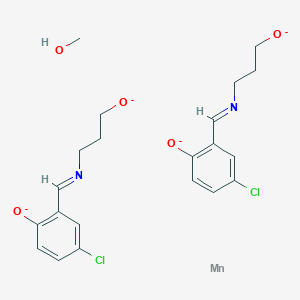
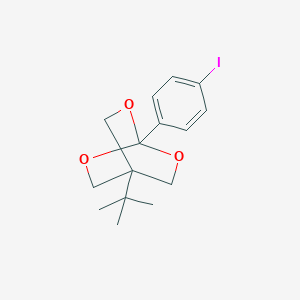

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)